![molecular formula C22H20N4O2 B2579115 Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate CAS No. 127136-96-3](/img/structure/B2579115.png)

Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

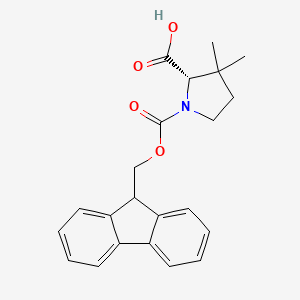

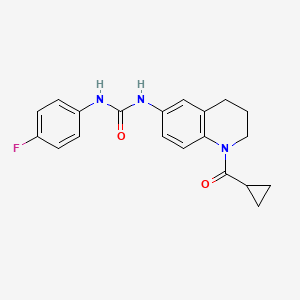

Benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate is a chemical compound that contains a benzotriazole moiety . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, involves a variety of reactions . Benzotriazol-1-yl-carboximidamides, for example, are obtained and then reacted smoothly with acyl chlorides to give N-acyl benzotriazol-1-yl-carboximidamides . N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines are also easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde .Molecular Structure Analysis

The molecular structure of benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate is complex, containing a benzotriazole moiety and a carbamate group . The benzotriazole moiety is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole derivatives are known for their unique reactivity . They can act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . They can also react with a variety of other compounds, such as acyl chlorides and electron-rich alkenes .科学的研究の応用

Peptide Synthesis and Mimetics

Benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, as a variant of N-(Protected α-aminoacyl)benzotriazoles, is a potent acylating agent used in the synthesis of peptides and their mimetics and conjugates. This application is crucial in the development of peptide-based therapeutics and biomolecular research (Küçükbay & Buğday, 2014).

Antibacterial Applications

Research has shown that certain benzotriazole derivatives, including benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, possess moderate antibacterial activities. These properties are significant for developing new antibacterial agents and understanding their mechanisms (Xiao, 2000).

Corrosion Inhibition

In the field of materials science, benzotriazole derivatives have been used as corrosion inhibitors for mild steel in acidic mediums. Their effectiveness in protecting metals from corrosion is important for extending the life of metal components in various industries (Tamil Selvi, Raman, & Rajendran, 2003).

Gas-phase Thermolysis

The gas-phase thermolysis of benzotriazole derivatives, including benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate, is studied for its kinetic and mechanistic aspects. These studies are pivotal in understanding the thermal behavior and stability of these compounds (Dib et al., 2004).

Photocarboxylation in Organic Synthesis

Research on the photocarboxylation of benzylic C–H bonds with CO2 highlights the utility of benzotriazole derivatives in organic synthesis, particularly in transformations involving CO2 and creating carboxylic acids under metal-free conditions (Meng et al., 2019).

特性

IUPAC Name |

benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(28-16-18-11-5-2-6-12-18)23-21(15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZJKIMJEGGQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)

![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)

![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)

![3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2579047.png)

![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)

![2-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2579054.png)